N-[(E)-1H-indol-5-ylmethylidene]-1-(4-methoxyphenyl)methanamine
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Overview
Description
N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE typically involves the condensation of an indole derivative with a methoxy-substituted benzaldehyde under specific reaction conditions. One common method involves the use of a hydrazone intermediate, which is then heated to induce cyclization and form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
N-(E)-1-(1H-INDOL-5-YL)METHYLIDENEMETHANAMINE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)-N-[(4-methoxyphenyl)methyl]methanimine |
InChI |
InChI=1S/C17H16N2O/c1-20-16-5-2-13(3-6-16)11-18-12-14-4-7-17-15(10-14)8-9-19-17/h2-10,12,19H,11H2,1H3 |
InChI Key |
NZTKYHFFGFBDCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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